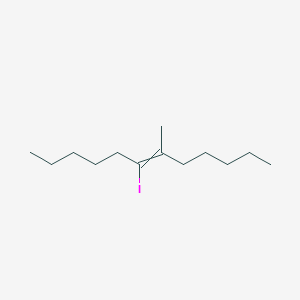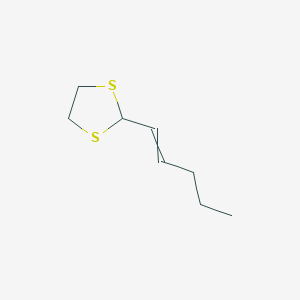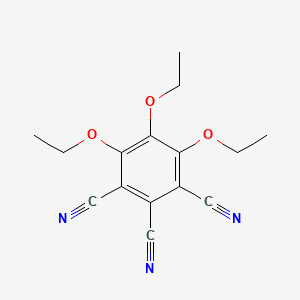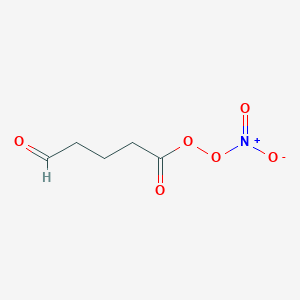![molecular formula C10H11BrO2 B14316209 2-{[4-(Bromomethyl)phenoxy]methyl}oxirane CAS No. 112548-35-3](/img/structure/B14316209.png)
2-{[4-(Bromomethyl)phenoxy]methyl}oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(Bromomethyl)phenoxy]methyl}oxirane is an organic compound that features both an oxirane (epoxide) ring and a bromomethyl group attached to a phenoxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Bromomethyl)phenoxy]methyl}oxirane typically involves the following steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination to form 4-(bromomethyl)phenol. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Etherification: The brominated phenol is then reacted with epichlorohydrin in the presence of a base such as sodium hydroxide (NaOH) to form the desired oxirane compound. The reaction conditions typically involve heating the mixture to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-{[4-(Bromomethyl)phenoxy]methyl}oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Ring-Opening Reactions: The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles such as water, alcohols, and amines. These reactions typically occur under acidic or basic conditions and result in the formation of diols, ethers, or amino alcohols.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Ring-Opening Reactions: Acidic conditions often involve the use of sulfuric acid (H2SO4) or hydrochloric acid (HCl), while basic conditions may involve sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, while reducing agents may include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Ring-Opening Reactions: Formation of diols, ethers, or amino alcohols.
Oxidation and Reduction: Formation of oxidized or reduced derivatives with varying functional groups.
科学的研究の応用
2-{[4-(Bromomethyl)phenoxy]methyl}oxirane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymeric materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving epoxide intermediates.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of bioactive molecules with therapeutic properties.
作用機序
The mechanism of action of 2-{[4-(Bromomethyl)phenoxy]methyl}oxirane involves its reactivity towards nucleophiles and electrophiles. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and the formation of various functionalized derivatives. The bromomethyl group can participate in substitution reactions, allowing for the introduction of different substituents. These reactions enable the compound to interact with biological targets and pathways, making it useful in medicinal chemistry and biochemical studies.
類似化合物との比較
Similar Compounds
2-{[4-(Chloromethyl)phenoxy]methyl}oxirane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-{[4-(Methyl)phenoxy]methyl}oxirane: Lacks the halogen substituent, resulting in different reactivity and applications.
2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane:
Uniqueness
2-{[4-(Bromomethyl)phenoxy]methyl}oxirane is unique due to the presence of both a bromomethyl group and an oxirane ring. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications. The bromomethyl group enhances its reactivity towards nucleophiles, while the oxirane ring provides a reactive site for ring-opening reactions, enabling the synthesis of diverse functionalized derivatives.
特性
CAS番号 |
112548-35-3 |
|---|---|
分子式 |
C10H11BrO2 |
分子量 |
243.10 g/mol |
IUPAC名 |
2-[[4-(bromomethyl)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C10H11BrO2/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-4,10H,5-7H2 |
InChIキー |
MIHHDOPYPADSJC-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)COC2=CC=C(C=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14316143.png)
![2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride](/img/structure/B14316148.png)

![Silane, trimethyl[2-(phenylmethyl)-2-propenyl]-](/img/structure/B14316161.png)

![1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14316174.png)
![1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one](/img/structure/B14316179.png)


![2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol](/img/structure/B14316206.png)
